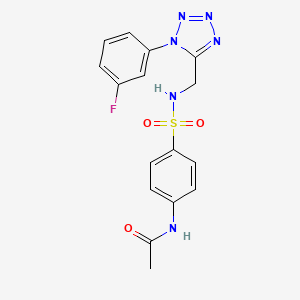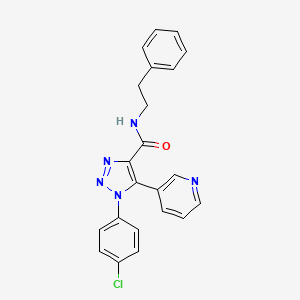![molecular formula C17H19N5O3 B2791561 9-(furan-2-ylmethyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876151-10-9](/img/structure/B2791561.png)
9-(furan-2-ylmethyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “9-(furan-2-ylmethyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic molecule. It is an intermediate in the synthesis of Furafylline (F864070), a selective inhibitor of human cytochrome P450. It is also reported to inhibit the oxidation of caffeine .
Molecular Structure Analysis
The molecular formula of this compound is C9H9N3O3 . Its average mass is 207.186 Da and its monoisotopic mass is 207.064392 Da .Chemical Reactions Analysis
The compound is part of a larger class of molecules known as pyrimidines, which are known to have diverse biological potential. Pyrimidines and their derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Physical And Chemical Properties Analysis
The compound has a molecular formula of CHNO, an average mass of 207.186 Da, and a monoisotopic mass of 207.064392 Da .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 9-(furan-2-ylmethyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, focusing on six unique fields:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Research has demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Antiviral Properties
Studies have indicated that this compound can inhibit the replication of certain viruses. Its mechanism involves interfering with viral RNA synthesis, thereby preventing the virus from multiplying. This makes it a promising candidate for the development of antiviral drugs, particularly for viruses that currently have limited treatment options .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It works by inhibiting the production of pro-inflammatory cytokines, which are molecules that promote inflammation. This can be beneficial in treating conditions such as arthritis, where inflammation plays a key role in disease progression .
Cancer Research
In cancer research, this compound has been studied for its ability to induce apoptosis (programmed cell death) in cancer cells. It targets specific pathways that are often dysregulated in cancer, making it a potential candidate for cancer therapy. Its effectiveness has been observed in various cancer cell lines, including breast and lung cancer .
Neuroprotective Effects
Research has shown that this compound may have neuroprotective properties. It can protect neurons from damage caused by oxidative stress and inflammation, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .
Cardiovascular Health
The compound has also been explored for its benefits in cardiovascular health. It has been found to reduce blood pressure and improve heart function in animal models. These effects are thought to be due to its ability to enhance nitric oxide production, which helps in vasodilation and improving blood flow .
Propriétés
IUPAC Name |
9-(furan-2-ylmethyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-3-7-22-15(23)13-14(19(2)17(22)24)18-16-20(8-5-9-21(13)16)11-12-6-4-10-25-12/h3-4,6,10H,1,5,7-9,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXWBYSXYYKXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N3CCCN(C3=N2)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(furan-2-ylmethyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2791479.png)
![5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride](/img/structure/B2791481.png)


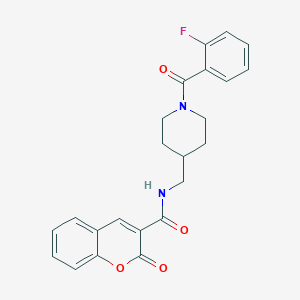
![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
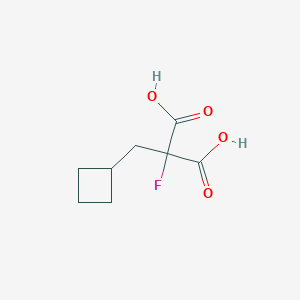
![3-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2791490.png)
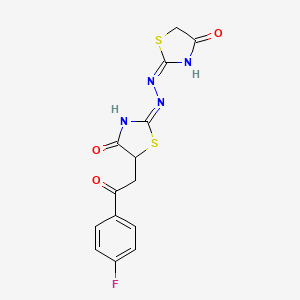
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2791492.png)
![N-(2-Hydroxy-4-methylsulfanylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2791496.png)
